molecular formula C14H15ClN4OS B2843923 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097920-67-5

2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2843923
CAS No.: 2097920-67-5
M. Wt: 322.81
InChI Key: KGIOGDBMTXWMEL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Thiadiazole Group: The thiadiazole moiety can be introduced via cyclization reactions involving thiosemicarbazide and appropriate reagents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions using 4-chlorobenzyl chloride.

    Final Coupling: The final step involves coupling the piperazine derivative with the chlorophenyl and thiadiazole groups under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced thiadiazole derivatives or ring-opened products.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperazine derivatives.

    Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or neuroactive agent.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIOGDBMTXWMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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